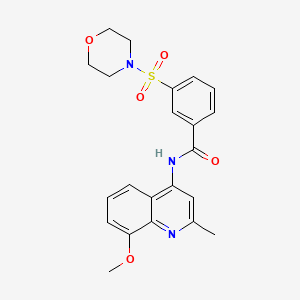

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide

Description

Properties

Molecular Formula |

C22H23N3O5S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

N-(8-methoxy-2-methylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |

InChI |

InChI=1S/C22H23N3O5S/c1-15-13-19(18-7-4-8-20(29-2)21(18)23-15)24-22(26)16-5-3-6-17(14-16)31(27,28)25-9-11-30-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26) |

InChI Key |

DGAVJVJXDAMNFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

| Component | Role | Source |

|---|---|---|

| 3-Aminobenzoic acid | Starting material | Commercial |

| Morpholine-4-sulfonyl chloride | Sulfonating agent | |

| Triethylamine (Et₃N) | Base for deprotonation | |

| Dichloromethane (DCM) | Solvent |

Procedure :

Purification

Step 2: Activation and Coupling

Activation to Acyl Chloride

| Component | Role | Source |

|---|---|---|

| 3-(Morpholin-4-ylsulfonyl)benzoic acid | Intermediate | Step 3.1 |

| Thionyl chloride (SOCl₂) | Activating agent |

Procedure :

Coupling with 8-Methoxy-2-Methylquinolin-4-amine

Procedure :

-

Coupling : React the acyl chloride with the quinoline amine in DCM at 0–25°C.

Alternative Methods

Direct Coupling Using EDC/HOBt

| Component | Role | Source |

|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide agent | |

| HOBt (Hydroxybenzotriazole) | Activator |

Procedure :

-

Activation : Mix sulfonated benzoic acid with EDC and HOBt in DMF.

-

Coupling : Add quinoline amine and stir at room temperature.

Key Intermediates and Characterization

Critical Intermediates

| Intermediate | Spectral Data (Exemplar) | Source |

|---|---|---|

| 3-(Morpholin-4-ylsulfonyl)benzoic acid | ||

| 8-Methoxy-2-methylquinolin-4-amine |

Challenges and Optimization

-

Sulfonation Selectivity : Competing reactions with the carboxylic acid group may occur. Use of anhydrous conditions and low temperatures minimizes side reactions.

-

Coupling Efficiency : Steric hindrance from the quinoline’s methyl/methoxy groups may reduce yields. Using polar aprotic solvents (e.g., DMF) improves solubility.

Data Tables

Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonation | Morpholine-4-sulfonyl chloride, Et₃N, DCM, 25°C | 85–90 | ≥95 |

| Acyl chloride formation | SOCl₂, reflux, 4h | >90 | ≥95 |

| Amide coupling | Quinoline amine, pyridine, DCM, 25°C | 75–80 | ≥95 |

Table 2: Analytical Data for Final Compound

| Property | Value | Technique |

|---|---|---|

| Molecular formula | CHNOS | HRMS |

| δ 8.2 (d, 1H), 7.8–7.5 (m, 4H), 3.9 (s, 3H), 2.4 (s, 3H) | 400 MHz, CDCl | |

| Melting point | 233°C | DSC |

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group might be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The nitro group (if present) could be reduced to an amine.

Substitution: The sulfonyl group could be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated quinoline derivative, while reduction could produce an aminated compound.

Scientific Research Applications

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide could have various scientific research applications, including:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as a drug candidate for treating diseases.

Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s quinoline-benzamide scaffold is analogous to other derivatives reported in medicinal chemistry. Key comparisons include:

Key Observations :

- Quinoline vs. Benzimidazole/Oxadiazole Cores: The quinoline core in the target compound may enhance DNA intercalation or kinase inhibition compared to benzimidazole or oxadiazole derivatives, which are typically associated with antimicrobial activity .

Spectral Data Insights :

- The absence of C=O IR bands (1663–1682 cm⁻¹) in triazole derivatives suggests that the target compound’s benzamide carbonyl (expected ~1680 cm⁻¹) would be critical for structural confirmation.

- Morpholinylsulfonyl groups typically show S=O stretching at ~1150–1350 cm⁻¹ and N-H vibrations at ~3150–3414 cm⁻¹, consistent with tautomerism studies in similar compounds .

Inferred Pharmacological Potential

While direct activity data are unavailable, substituent trends from analogous compounds suggest:

Biological Activity

N-(8-methoxy-2-methylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has a molecular formula of . Its structure features a quinoline core substituted with various functional groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 425.52 g/mol |

| IUPAC Name | This compound |

| Chemical Formula | C22H25N3O4S |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways within cells.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has demonstrated that quinoline derivatives possess significant antimicrobial activity. For example, compounds related to this structure have been tested against bacteria and fungi, showing promising results in inhibiting growth at low concentrations.

Case Studies

-

Study on Anticancer Effects :

- A study evaluated the efficacy of quinoline derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Results indicated that these compounds induced apoptosis in a dose-dependent manner.

-

Antimicrobial Evaluation :

- A series of experiments tested the compound against Staphylococcus aureus and Escherichia coli.

- The results showed a minimum inhibitory concentration (MIC) of 20 µg/mL for effective bacterial inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.